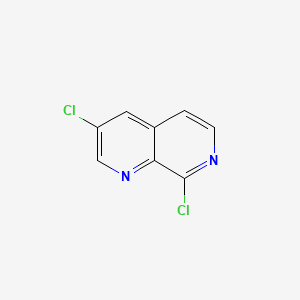

3,8-Dichloro-1,7-naphthyridine

Description

Structure

3D Structure

Properties

CAS No. |

1260672-65-8 |

|---|---|

Molecular Formula |

C8H4Cl2N2 |

Molecular Weight |

199.034 |

IUPAC Name |

3,8-dichloro-1,7-naphthyridine |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-3-5-1-2-11-8(10)7(5)12-4-6/h1-4H |

InChI Key |

MBOAAZGQONXYSS-UHFFFAOYSA-N |

SMILES |

C1=CN=C(C2=NC=C(C=C21)Cl)Cl |

Synonyms |

3,8-Dichloro-[1,7]naphthyridine |

Origin of Product |

United States |

Synthetic Methodologies for 3,8 Dichloro 1,7 Naphthyridine and Its Derivatives

Classical Synthetic Approaches for Naphthyridines

A variety of well-established reactions have been explored for the synthesis of naphthyridine derivatives. These classical methods provide the foundational routes to this important class of heterocyclic compounds.

The Friedländer synthesis, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an active methylene (B1212753) group, is a versatile method for preparing quinolines and has been successfully adapted for 1,7-naphthyridine (B1217170) synthesis. researchgate.netevitachem.com This reaction is typically catalyzed by either acids or bases. connectjournals.com

The general applicability of the Friedländer condensation for producing various 1,7-naphthyridines has been demonstrated. researchgate.net For example, the reaction of 3-amino-4-acetylpyridine with a ketone can yield a 2,4-disubstituted 1,7-naphthyridine. researchgate.net Interestingly, the self-condensation of 3-amino-4-acetylpyridine can also occur, leading to the formation of a dimeric product, 2-(3-aminopyridin-4-yl)-4-methyl-1,7-naphthyridine. researchgate.net

Recent advancements have focused on developing more environmentally friendly and efficient protocols. For instance, the use of montmorillonite (B579905) K10 clay as a catalyst in solvent-free conditions under microwave irradiation has been reported for the synthesis of 1,8-naphthyridines, a method that could potentially be adapted for 1,7-naphthyridine derivatives. This approach offers advantages such as shorter reaction times, reduced pollution, and good yields. Similarly, cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has been used as a catalyst for the Friedländer synthesis of 1,8-naphthyridines under solvent-free grinding conditions at room temperature, providing high yields and a simple work-up procedure. connectjournals.com An inexpensive and biocompatible ionic liquid has also been used to catalyze the gram-scale synthesis of 1,8-naphthyridines in water. nih.gov

A notable application of the Friedländer synthesis is in the preparation of 4,6-dichloro-1,7-naphthyridine-3-carbonitrile (B1320695), which involves the condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound possessing an active methylene group. evitachem.com

Table 1: Examples of Friedländer Synthesis for Naphthyridine Derivatives

| Starting Materials | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Aminonicotinaldehyde, Carbonyl compounds with α-methylene group | Montmorillonite K10 clay, Microwave irradiation | 1,8-Naphthyridine (B1210474) derivatives | Fairly good | |

| 2-Aminonicotinaldehyde, Carbonyl compounds with α-methylene group | CeCl₃·7H₂O, Grinding, Room temperature | 1,8-Naphthyridine derivatives | High | connectjournals.com |

| 3-Amino-4-acetylpyridine, Ketone | Not specified | 2,4-Disubstituted 1,7-naphthyridine | 82 | researchgate.net |

| 3-Amino-4-acetylpyridine (self-condensation) | Not specified | 2-(3-Aminopyridin-4-yl)-4-methyl-1,7-naphthyridine | 97 | researchgate.net |

The Gould-Jacobs reaction is a multi-step process that typically involves the condensation of an aniline (B41778) derivative with an alkoxymethylenemalonic ester, followed by thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester. wikipedia.org This methodology has been extended to the synthesis of naphthyridines by using aminopyridines as the starting material. ekb.egmdpi.com

The reaction of 3-aminopyridine (B143674) with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization, yields ethyl 4-hydroxy-1,7-naphthyridine-3-carboxylate. mdpi.com The cyclization step often requires high temperatures, typically around 250°C, and is often carried out in a high-boiling solvent like diphenyl ether. ekb.egd-nb.info The regioselectivity of the Gould-Jacobs reaction is a critical aspect, as cyclization can occur at different positions on the pyridine (B92270) ring, potentially leading to a mixture of isomeric products. d-nb.infomdpi.com Both steric and electronic factors of the substituents on the aminopyridine influence the outcome of the cyclization. d-nb.info

For instance, the thermal cyclization of substituted (pyridyl)aminomethylenemalonates can lead to different products depending on the reaction conditions (gas-phase vs. solution-phase) and the position of substituents on the pyridine ring. d-nb.info

Table 2: Gould-Jacobs Reaction for Naphthyridine Synthesis

| Starting Materials | Conditions | Product | Reference |

| 3-Aminopyridine, Diethyl ethoxymethylenemalonate | Thermal cyclization | 4-Hydroxy-1,5-naphthyridine derivative | mdpi.com |

| 6-Substituted-2-aminopyridine, Diethyl ethoxymethylenemalonate | Thermal cyclization at 250°C in diphenyl ether | Ethyl 7-substituted-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate | ekb.eg |

The Skraup synthesis is a classic method for preparing quinolines, involving the reaction of an aniline with glycerol (B35011), an oxidizing agent (such as nitrobenzene), and sulfuric acid. This reaction has been successfully adapted for the synthesis of various naphthyridine isomers. thieme-connect.denih.gov The first synthesis of an unsubstituted naphthyridine was achieved using this method in 1927. thieme-connect.de

The synthesis of 1,7-naphthyridine can be achieved from 3-aminopyridine using the Skraup reaction. thieme-connect.de The choice of the oxidizing agent is crucial for the success of the reaction. While early attempts to synthesize certain naphthyridine isomers were unsuccessful, the use of a "sulfo-mix" (a mixture of nitrobenzenesulfonic acid and sulfuric acid) proved to be effective. thieme-connect.de This reagent is believed to minimize the formation of side products, simplifying the isolation of the desired naphthyridine. thieme-connect.de

Improvements to the Skraup reaction have been reported, such as the inclusion of ferrous sulfate (B86663) and boric acid, which has led to high yields in the synthesis of 1,5-, 1,6-, and 1,8-naphthyridines. nih.gov This improved method has also been applied to the synthesis of more complex systems like benzonaphthyridines and naphthonaphthyridines. nih.gov

Table 3: Skraup Synthesis for Naphthyridine Derivatives

| Aminopyridine | Reagents | Product | Reference |

| Pyridin-3-amine | Glycerol, H₂SO₄, Nitrobenzenesulfonic acid | 1,5-Naphthyridine (B1222797) | thieme-connect.de |

| Pyridin-4-amine | Glycerol, "sulfo-mix" | 1,6-Naphthyridine | thieme-connect.de |

| Pyridin-2-amine | Glycerol, "sulfo-mix" | 1,8-Naphthyridine | thieme-connect.de |

| 3-Aminopyridine | Glycerol, Ferrous sulfate, Boric acid | 1,7-Naphthyridine | nih.gov |

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to produce a 4-hydroxyquinoline. wikipedia.org This reaction proceeds through a Schiff base intermediate, which is then cyclized at high temperatures. wikipedia.org The reaction conditions, particularly temperature, can influence the final product.

This method has been adapted for the synthesis of naphthyridinones. For example, the reaction of 6-methyl-2-aminopyridine with ethyl acetoacetate (B1235776) in the presence of polyphosphoric acid (PPA) at 100°C, followed by ring transformation in paraffin (B1166041) oil or diphenyl ether at 350°C, yields 2,7-dimethyl-1,8-naphthyridin-4(1H)-one. ekb.eg The use of an inert solvent, such as mineral oil, has been shown to significantly improve the yields of the cyclization step. wikipedia.org

The Conrad-Limpach reaction has been utilized in the preparation of various substituted 1,5-naphthyridinones. mdpi.com

Table 4: Conrad-Limpach Synthesis for Naphthyridinone Derivatives

| Starting Materials | Conditions | Product | Reference |

| 6-Methyl-2-aminopyridine, Ethyl acetoacetate | 1. PPA, 100°C; 2. Paraffin oil or diphenyl ether, 350°C | 2,7-Dimethyl-1,8-naphthyridin-4(1H)-one | ekb.eg |

| Anilines, β-ketoesters | High temperature cyclization | 4-Hydroxyquinolines | wikipedia.org |

The Meth-Cohn reaction provides a route to 2-chloro-3-formyl-1,8-naphthyridine through the treatment of N-(pyridin-2-yl)acetamide with Vilsmeier's reagent (a mixture of phosphorus oxychloride and dimethylformamide). ekb.eg This reaction involves the formylation and cyclization of the acetanilide (B955) derivative. clockss.org This method has also been applied to the synthesis of fused pyridone derivatives from methylquinoline- or methylquinoxalinecarboxylic acids. clockss.org

The Pfitzinger reaction involves the condensation of isatin (B1672199) (or a derivative) with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield a quinoline-4-carboxylic acid. iipseries.org This reaction can be adapted to produce fused naphthyridine systems.

For example, the reaction of 7-azaisatin with an α-methylene carbonyl compound under basic conditions can produce 1,8-naphthyridine analogues of quinoline-4-carboxylic acid. ekb.eg The Pfitzinger reaction has also been used to synthesize tetracyclic systems, such as 11H-indeno-[1,2-b]quinoline-6,10-dicarboxylic acids, by reacting isatin-7-carboxylic acids with 1-indanones in the presence of aqueous sodium hydroxide (B78521). nih.gov

Niementowski Reaction for Naphthyridine Structures

The Niementowski reaction, a classic method for synthesizing quinoline (B57606) and naphthyridine cores, involves the condensation of anthranilic acid derivatives with carbonyl compounds. This reaction has been adapted for the synthesis of various naphthyridine isomers. ekb.eg For instance, the condensation of an aminonicotinic acid with a ketone or ester can lead to the formation of a naphthyridinone, which can be further modified. ekb.egrsc.org The reaction between ethyl-2-amino-6-phenyl nicotinate (B505614) and simple esters in the presence of metallic sodium is a documented example leading to 1,8-napthyridine-2,4-diols. ekb.eg While a direct, one-step synthesis of 3,8-dichloro-1,7-naphthyridine via the Niementowski reaction is not commonly cited, the fundamental cyclization is a key strategy for building the foundational ring system. researchgate.net

Other Cyclization Reactions in Naphthyridine Synthesis

Beyond the Niementowski reaction, several other cyclization methods are pivotal in naphthyridine synthesis. The construction of the naphthyridine ring system is often achieved by applying quinoline or isoquinoline (B145761) cyclization reactions to pyridine precursors. thieme-connect.com

Friedländer Synthesis: This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group. researchgate.netevitachem.com It is a versatile method for creating substituted naphthyridines. researchgate.net For example, 2-aminonicotinaldehydes can react with various ketones and esters to form the 1,8-naphthyridine skeleton. rsc.org The reaction can be catalyzed by bases like piperidine (B6355638) or sodium ethoxide. researchgate.net

Skraup Reaction: The Skraup reaction and its variations can be used to synthesize 1,5-naphthyridine derivatives from 3-aminopyridine and glycerol with various catalysts. mdpi.com

Gould-Jacobs Reaction: This method involves the reaction of an aminopyridine with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization to yield a 4-oxo-1,8-naphthyridine derivative. ekb.eg

Intramolecular Oxidative Cyclization: Novel methods, such as the intramolecular oxidative cyclization of 5H-chromeno[2,3-b]pyridines, have been developed to produce complex fused naphthyridine structures. mdpi.com

Palladium-Mediated Cyclization: Cross-coupling reactions can be followed by cyclization. For instance, a Heck reaction of an aminopyridine with methyl acrylate, followed by cyclization using a phosphine (B1218219) catalyst, can yield 1,5-naphtyridinones. mdpi.com

Modern Synthetic Strategies for this compound

Modern synthetic efforts often focus on the late-stage functionalization of a pre-formed naphthyridine ring. Transition metal-catalyzed cross-coupling reactions are particularly powerful tools for introducing substituents and for the direct formation of carbon-carbon and carbon-heteroatom bonds on a dihalogenated naphthyridine core.

Transition Metal-Catalyzed Coupling Reactions in Dichloronaphthyridine Synthesis

The two chlorine atoms on this compound serve as reactive handles for a variety of cross-coupling reactions, allowing for the selective introduction of aryl, alkyl, and other functional groups.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to dichloronaphthyridines enables diverse functionalization pathways.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (like a boronic acid or ester) with an organic halide. rsc.org It is widely used for functionalizing dihalonaphthyridines. researchgate.net For instance, 5,7-dichloro-1,6-naphthyridine (B1340720) undergoes site-selective Suzuki-Miyaura reactions. researchgate.net The reaction of 2,8-dichloro-1,5-naphthyridines demonstrates that coupling often occurs preferentially at the C2 position. rsc.org The choice of palladium catalyst and ligands, such as those based on N-heterocyclic carbenes (NHCs), can control the site-selectivity of the coupling on substrates like 2,4-dichloropyridines. nih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. acs.org This method is effective for functionalizing halogenated naphthyridines. researchgate.net Stepwise cross-coupling can be achieved using successive palladium and cobalt catalysis, as demonstrated on 1-chloro-4-iodo-2,7-naphthyridine where a Pd-catalyzed Negishi coupling selectively functionalizes the iodo position first. acs.orgnih.gov

Sonogashira Coupling: The Sonogashira reaction creates carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org This copper-free or copper-cocatalyzed palladium-catalyzed method is a powerful tool for introducing alkynyl groups onto heterocyclic scaffolds. mdpi.comrsc.org While direct examples on this compound are specific, the reaction is broadly applicable to chloro-aza-aromatic compounds like chloroquinolines, which serve as close structural analogues. researchgate.net

Stille Coupling: This reaction couples an organic halide with an organotin compound. organic-chemistry.org It has been employed in the synthesis of complex naphthyridine-based ligands. nih.gov For example, 2,6-dichloro-1,5-naphthyridine (B1582902) can be coupled with 2-(tri-n-butylstannyl)pyridine to prepare bidentate ligands. nih.gov The versatility of the Stille coupling allows for the formation of various substituted naphthyridines. mdpi.comdiva-portal.org

Table 1: Examples of Palladium-Catalyzed Reactions on Dihalonaphthyridines

| Naphthyridine Substrate | Coupling Type | Reagents | Catalyst System | Product | Yield | Ref |

|---|---|---|---|---|---|---|

| 1-Chloro-4-iodo-2,7-naphthyridine | Negishi | PhZnCl | Pd(dba)₂ / P(o-furyl)₃ | 1-Chloro-4-phenyl-2,7-naphthyridine | 82% | acs.orgnih.gov |

| 2,6-Dichloro-1,5-naphthyridine | Stille | 2-(tri-n-butylstannyl)pyridine | Pd(PPh₃)₄ | 2-Chloro-6-(2-pyridyl)-1,5-naphthyridine | - | nih.gov |

| 2,4-Dichloropyridine | Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / IPr | 2-Chloro-4-arylpyridine | 50-86% | nih.gov |

| 3,7-Dibromo-1,5-naphthyridine | Suzuki-Miyaura | Aryl pinacolato boronate | PdCl₂(dppf) | 3-Aryl-7-bromo-1,5-naphthyridine | - | rsc.org |

Cobalt-catalyzed cross-coupling has emerged as a cost-effective and efficient alternative to palladium, particularly for functionalizing electron-deficient N-heterocycles. acs.org Catalytic amounts of cobalt(II) chloride (CoCl₂) can effectively promote the cross-coupling of various halogenated naphthyridines with both Grignard reagents (organomagnesium) and organozinc halides. acs.orgnih.govresearchgate.net These reactions often proceed smoothly under mild conditions. nih.govacs.org For example, the reaction of 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine with 2-phenylethylmagnesium bromide using 5% CoCl₂ provides the monoalkylated product in good yield. nih.gov The scope can be extended to arylzinc reagents by including additives like sodium formate. acs.orgacs.org

Table 2: Examples of Cobalt-Catalyzed Cross-Couplings

| Halonaphthyridine Substrate | Organometallic Reagent | Catalyst System | Product | Yield | Ref |

|---|---|---|---|---|---|

| 3,6-Dichloro-1,8-dimethyl-2,7-naphthyridine | 2-Phenylethylmagnesium bromide | CoCl₂ (5%) | Monoalkylated naphthyridine 3a | 80% | nih.gov |

| 1-Chloro-2,7-naphthyridine | MeMgCl | CoCl₂ (5%) | 1-Methyl-2,7-naphthyridine | 98% | nih.gov |

| 1-Chloro-2,7-naphthyridine | Arylzinc chlorides | CoCl₂·2LiCl (5%) / HCO₂Na | 1-Aryl-2,7-naphthyridines | 69-79% | acs.orgacs.org |

| 1-Chloro-4-phenyl-2,7-naphthyridine | Arylzinc chloride | CoCl₂·2LiCl (5%) / HCO₂Na | 1,4-Diaryl-2,7-naphthyridine | 91% | acs.orgnih.gov |

Iron catalysis provides an even more economical and environmentally benign approach for C-C bond formation. arabjchem.org Iron salts, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃), have been shown to catalyze the cross-coupling of Grignard reagents with chloro-substituted naphthyridines. researchgate.netthieme-connect.com This method allows for the regioselective functionalization of polyhalogenated naphthyridines. thieme-connect.comthieme-connect.com The development of iron-catalyzed methods is a significant step toward more sustainable chemical manufacturing processes for complex heterocyclic compounds. arabjchem.org

Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines

Nucleophilic Aromatic Substitution (SNAr) Strategies on Dichloronaphthyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings, such as dichloronaphthyridines. smolecule.comwikipedia.org In this type of reaction, a nucleophile replaces a leaving group, typically a halide, on the aromatic ring. wikipedia.org The presence of electron-withdrawing groups on the aromatic ring activates it for nucleophilic attack. masterorganicchemistry.com For dichloronaphthyridines, the chlorine atoms act as leaving groups and can be displaced by various nucleophiles. smolecule.comevitachem.com

The reactivity of the chlorine atoms in dichloronaphthyridines towards nucleophilic substitution can be influenced by their position on the naphthyridine core. For instance, in the case of 5,7-dichloro-1,6-naphthyridine, regioselective Suzuki-Miyaura cross-coupling reactions occur preferentially at the 5-position. evitachem.com This regioselectivity is a key aspect in the strategic synthesis of complex naphthyridine derivatives.

A variety of nucleophiles, including primary and secondary amines, can be used to displace the chlorine atoms on dichloronaphthyridines, leading to the formation of amino-substituted naphthyridine derivatives. nih.gov For example, 2,7-dichloro-1,8-naphthyridine (B19096) can be treated with ammonia (B1221849) in phenol (B47542) at high temperatures to produce 2,7-diamino-1,8-naphthyridine. thieme-connect.com Similarly, the reaction of 1,3-dichloro-2,7-naphthyridines with substituted piperazines leads to the substitution of the chlorine atom at the 1-position. mdpi.com

The reaction conditions for SNAr on dichloronaphthyridines can vary. While some reactions require high temperatures, others can proceed under milder conditions. smolecule.comthieme-connect.commdpi.com The use of a suitable solvent is also crucial. Polyethylene glycol (PEG-400), a green solvent, has been shown to be effective for the nucleophilic aromatic substitution of nitrogen-containing fused heterocycles, providing excellent yields in short reaction times. nih.gov

Green Chemistry Approaches in Naphthyridine Synthesis

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. derpharmachemica.comresearchgate.net Green chemistry principles, such as the use of non-toxic solvents and energy-efficient techniques, are increasingly being applied to the synthesis of naphthyridines. researchgate.netresearchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. mdpi.com This technique utilizes microwave irradiation to heat reactions, often leading to significantly reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. scispace.comresearchgate.net

The application of microwave irradiation has been successfully demonstrated in the synthesis of various naphthyridine derivatives. derpharmachemica.comnih.gov For example, a clean and environmentally friendly method for the synthesis of 2,6-naphthyridine (B1209661) and its derivatives from 4-cyano-3-pyridylacetonitrile has been developed using microwave irradiation. derpharmachemica.com This method offers excellent yields and high purity under eco-friendly conditions. derpharmachemica.com Similarly, the one-pot synthesis of 1,8-naphthyridine analogs has been achieved in high yields using microwave irradiation in an ethanolic solution. ekb.eg

The benefits of microwave-assisted synthesis include:

Rapid reaction rates: Reactions that take hours under conventional heating can often be completed in minutes. researchgate.net

Higher yields: Microwave heating can lead to improved reaction efficiency and higher product yields. scispace.com

Enhanced selectivity: The selective heating of reactants can minimize the formation of side products. mdpi.com

Energy efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.

Another green chemistry approach involves the use of catalyst-free reaction conditions in environmentally benign solvents. researchgate.net Glycerol, a biodegradable, non-toxic, and inexpensive solvent, has gained attention as a green reaction medium. nih.gov It has been shown to promote certain reactions without the need for a catalyst, potentially acting as a catalyst itself through hydrogen bond formation. researchgate.netnih.gov

A notable example is the catalyst-free synthesis of 2-amino-1,8-naphthyridine-3-carbonitriles. researchgate.net In this method, the reaction of 2-aminonicotinaldehyde and malononitrile (B47326) is carried out in glycerol at 80°C, resulting in good to excellent yields. researchgate.net This approach offers several advantages, including operational simplicity, cost-effectiveness, and the use of a recyclable and reusable solvent. researchgate.net

The use of glycerol as a solvent in organic synthesis aligns with the principles of green chemistry by:

Reducing environmental impact: Glycerol is a renewable resource and is biodegradable. nih.gov

Avoiding hazardous catalysts: The elimination of catalysts simplifies the reaction workup and reduces waste. researchgate.net

Improving safety: Glycerol is non-flammable and has low volatility. nih.gov

Microwave Irradiation Techniques

One-Pot Condensation Reactions

The Friedländer condensation is a classic and effective one-pot method for the synthesis of naphthyridines. evitachem.comekb.eg This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group. evitachem.com For instance, the synthesis of 2,4-disubstituted 1,7-naphthyridines can be achieved through the Friedländer self-condensation of a pyridyl substrate. researchgate.net

Recent advancements in one-pot synthesis have focused on developing more efficient and environmentally friendly protocols. For example, a Ru-based complex has been developed for a one-pot tandem aerobic oxidation-Knoevenagel condensation reaction to produce benzylidene malononitrile in water. researchgate.net While not directly for this compound, this highlights the trend towards developing catalytic one-pot procedures.

Intramolecular Cyclization Methods

Intramolecular cyclization is a key strategy for constructing the bicyclic naphthyridine core. ekb.egmdpi.com This method involves the formation of a ring by the reaction of two functional groups within the same molecule.

Several types of intramolecular cyclization reactions are employed in naphthyridine synthesis. The Skraup reaction, a modification of which can be used for naphthyridine synthesis, involves the reaction of an aminopyridine with glycerol, an oxidizing agent, and sulfuric acid to form the fused ring system. researchgate.netmdpi.com Another important method is the intramolecular cyclization of intermediates formed from reactions like the Friedländer condensation. ekb.eg

The Pictet-Spengler reaction is another powerful intramolecular cyclization method used for synthesizing fused heterocyclic systems. researchgate.net This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. While more commonly associated with isoquinoline synthesis, variations of this reaction can be applied to the synthesis of complex naphthyridine derivatives. researchgate.net

Precursors and Building Blocks for this compound Synthesis

The synthesis of this compound relies on the availability of suitable precursors and building blocks. The starting materials are typically substituted pyridine derivatives that can be elaborated into the desired naphthyridine structure.

A common precursor for the synthesis of the 1,7-naphthyridine core is 3-aminopyridine. ekb.eg Depending on the desired substitution pattern on the final product, various substituted 3-aminopyridines can be employed. For the synthesis of dichloronaphthyridines, a key intermediate is often a dihydroxynaphthyridine, which can then be chlorinated. For example, 2,7-dichloro-1,8-naphthyridine is synthesized from 2,7-dihydroxy-1,8-naphthyridine by treatment with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). thieme-connect.comchemicalbook.com

The synthesis of substituted naphthyridines often begins with a pre-functionalized pyridine ring. For instance, the synthesis of 4,6-dichloro-1,7-naphthyridine-3-carbonitrile can start from 4,6-dichloronicotinonitrile. evitachem.com Similarly, 4-cyano-3-pyridylacetonitrile serves as a precursor for the synthesis of 2,6-naphthyridine derivatives. derpharmachemica.com

The following table summarizes some of the key precursors used in the synthesis of dichloronaphthyridines and their derivatives.

| Precursor/Building Block | Resulting Naphthyridine Derivative | Reference |

| 3-Aminopyridine | 1,7-Naphthyridine core | ekb.eg |

| Dihydroxynaphthyridine | Dichloronaphthyridine | thieme-connect.comchemicalbook.com |

| 4,6-Dichloronicotinonitrile | 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile | evitachem.com |

| 4-Cyano-3-pyridylacetonitrile | 2,6-Naphthyridine derivatives | derpharmachemica.com |

Regioselectivity and Stereoselectivity in this compound Synthesis

The synthesis of specifically substituted naphthyridines, such as this compound, presents significant challenges in controlling regioselectivity. The electronic properties of the bicyclic heteroaromatic system, with its two nitrogen atoms, dictate the reactivity of the carbon positions, making the selective introduction of substituents a complex task.

Regioselectivity

Regioselectivity in the functionalization of the 1,7-naphthyridine scaffold is highly dependent on the synthetic strategy employed. The inherent electronic nature of the pyridine rings influences the positions susceptible to either nucleophilic or electrophilic attack. General methods for synthesizing the 1,7-naphthyridine core often start from 3-aminopyridine derivatives. ekb.eg Classical methods like the Friedländer condensation can be used to construct the naphthyridine system, where regioselectivity is determined by the nature of the reacting carbonyl compound. researchgate.net

Modern synthetic methodologies offer more precise control over substitution patterns. Palladium-catalyzed cross-coupling reactions, for instance, have been effectively used for the synthesis of 6,8-disubstituted 1,7-naphthyridines. nih.gov This indicates that selective functionalization at the C-8 position is achievable, which is a crucial step for the synthesis of the target molecule. The strategy often involves a pre-existing halogenated naphthyridine precursor, allowing for directed coupling reactions. nih.gov

Another powerful technique for achieving regioselectivity is directed metalation. The functionalization of a 4-bromobenzo[c] mdpi.comrsc.orgnaphthyridine was achieved with high regioselectivity at the C-5 position using TMPMgCl∙LiCl. beilstein-journals.orgd-nb.info This approach, where a specific position is deprotonated to form an organometallic intermediate before quenching with an electrophile, could theoretically be adapted to the 1,7-naphthyridine system. beilstein-journals.orgd-nb.info The choice of the directing group and the metalating agent is critical for controlling which position is functionalized.

In the related 2,7-naphthyridine (B1199556) series, the synthesis of 1-amino-3-chloro derivatives demonstrates the differential reactivity of the C-1 and C-3 positions. Starting from 1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles, reaction with cyclic amines leads to selective substitution at the C-1 position. mdpi.com This regioselectivity is governed by the electronic properties of the heterocyclic ring, where the electrostatic potential can be used to predict the relative reactivity of different sites. mdpi.com Subsequent reactions, such as treatment with hydrazine (B178648) hydrate (B1144303), can then substitute the chlorine at the C-3 position, leading to further functionalized pyrazolo[3,4-c]-2,7-naphthyridines. mdpi.com

Furthermore, cobalt-catalyzed cross-coupling reactions have been shown to regioselectively functionalize mixed halogenated naphthyridines. For example, a 1-chloro-4-iodo-2,7-naphthyridine underwent a selective Pd-catalyzed Negishi coupling at the more reactive iodo-position, followed by a Co-catalyzed coupling at the chloro-position. acs.org This highlights a strategy where the differential reactivity of various halogens can be exploited to build complex substitution patterns in a controlled, regioselective manner.

Stereoselectivity

For an aromatic, planar molecule like this compound, stereoselectivity is not a consideration in the final structure. However, stereochemical control becomes critical if the synthesis proceeds through non-aromatic intermediates, such as tetrahydro- or dihydro-naphthyridines. For instance, cycloaddition reactions like the aza-Diels-Alder reaction can produce tetrahydro-1,5-naphthyridines in a stereoselective manner, controlling the configuration of newly formed chiral centers. nih.gov Subsequent aromatization would remove these stereocenters. If the synthesis of this compound were to involve the reduction of the naphthyridine core followed by re-aromatization, the stereochemistry of the hydrogenated intermediate could influence reaction pathways and yields, but it would not be reflected in the final aromatic product.

Chemical Reactivity and Transformations of 3,8 Dichloro 1,7 Naphthyridine

Halogen Reactivity and Substitution Reactions

The chlorine atoms at the 3- and 8-positions of the 1,7-naphthyridine (B1217170) core are the most reactive sites, enabling a diverse array of chemical transformations.

Nucleophilic Substitution of Chlorine Atoms

The electron-withdrawing nature of the nitrogen atoms in the naphthyridine ring system facilitates nucleophilic aromatic substitution (SNAr) reactions at the chlorinated positions.

The displacement of the chloro groups by amines is a common strategy for synthesizing amino-substituted 1,7-naphthyridines. For instance, reacting 1,3-dichloro-2,7-naphthyridines with various amines in absolute ethanol (B145695) leads to the selective substitution of the chlorine atom at the first position. mdpi.com This method has been used to produce a range of 3-chloro-2,7-naphthyridine derivatives in high yields. mdpi.com Further reaction with hydrazine (B178648) hydrate (B1144303) can then substitute the remaining chlorine atom, leading to the formation of pyrazolo[3,4-c]-2,7-naphthyridines. mdpi.com

Direct amination has also been achieved on related naphthyridine systems. For example, 4-chloro-1,5-naphthyridines can react with amines to yield the corresponding 4-amino derivatives. mdpi.com Similarly, selective amination of 2-chloro-1,5-naphthyridine (B1368886) derivatives can be achieved using ammonium (B1175870) hydroxide (B78521) at elevated temperatures. mdpi.com

| Reactant | Reagent | Product | Yield | Reference |

| 1,3-Dichloro-2,7-naphthyridine | Substituted piperazines/EtOH/Et₃N | 3-Chloro-1-(piperazin-1-yl)-2,7-naphthyridine derivatives | 70-80% | mdpi.com |

| 3-Chloro-1-(piperazin-1-yl)-2,7-naphthyridine | N₂H₄·H₂O/BuOH | 5-(Piperazin-1-yl)-3H-pyrazolo[3,4-c]-2,7-naphthyridin-1-amine derivatives | 76-88% | mdpi.com |

| 4-Chloro-1,5-naphthyridine | 2-(4-amino-4-methylpentyl)-isoindole-1,3-dione/NaH | N-(4-methyl-1-(1,5-naphthyridin-4-yl)pentan-4-yl)phthalimide | Not specified | mdpi.com |

The chlorine atoms on dichloronaphthyridines can also be displaced by alkoxides to form alkoxy-naphthyridine derivatives. A sequential alkoxylation-amination strategy has been employed for the synthesis of alkoxy-amino-1,5-naphthyridines from dichloro-1,5-naphthyridine precursors. mdpi.com

Amination Reactions

Cross-Coupling Reactions at Dichloro Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, and they have been extensively used to functionalize dichloronaphthyridines. These reactions offer a high degree of control and functional group tolerance. nih.govfishersci.es

Suzuki-Miyaura Coupling: This reaction, which couples an organoboron reagent with a halide, is a widely used method for creating C-C bonds. fishersci.eslibretexts.org It has been successfully applied to the synthesis of 6,8-disubstituted 1,7-naphthyridines, which have shown potential as phosphodiesterase type 4D inhibitors. acs.orgnih.gov For instance, 3-substituted phenyl rings can be attached at the 8-position of a 1,7-naphthyridine core via a Suzuki cross-coupling reaction. acs.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoborane and reductive elimination to yield the coupled product. libretexts.org

Negishi and Kumada Couplings: The Negishi coupling utilizes organozinc reagents, while the Kumada coupling employs Grignard reagents (organomagnesium). nih.govnih.gov These reactions provide alternative routes for C-C bond formation and can be particularly useful for introducing alkyl and heteroaryl groups. nih.gov Cobalt-catalyzed Negishi cross-couplings of halogenated naphthyridines with arylzinc reagents have been shown to proceed smoothly, yielding polyfunctional arylated naphthyridines. nih.govacs.org Similarly, cobalt-catalyzed Kumada couplings with alkyl- and arylmagnesium halides are also effective. nih.govacs.org

Cyanation: The introduction of a cyano group can be achieved through palladium-catalyzed cyanation. This reaction has been demonstrated on related naphthyridine systems, such as the conversion of a 5-amino-7-triflyl-1,6-naphthyridine to the corresponding 7-cyano derivative. acs.org A modified Reissert-Henze reaction can also be used for regioselective cyanation of pyridine (B92270) N-oxides, a precursor to the naphthyridine ring system. acs.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org It offers a broad substrate scope and operates under milder conditions than traditional amination methods. wikipedia.org The mechanism involves the oxidative addition of the aryl halide to a palladium(0) species, followed by coordination of the amine, deprotonation, and reductive elimination. wikipedia.org This reaction has been used to synthesize various amino-substituted naphthyridines. For example, the Buchwald-Hartwig amination of 5-amino-7-triflyl-1,6-naphthyridine with a secondary amine has been reported. acs.org

Phosphinylation: The formation of a C-P bond can be achieved through palladium-catalyzed phosphinylation. This has been demonstrated in the reaction of 5-amino-7-triflyl-1,6-naphthyridine with a phosphine (B1218219) to yield the corresponding 7-phosphinyl derivative. acs.org

Etherification: Palladium-catalyzed etherification allows for the formation of C-O bonds. This has been used to synthesize 7-ether-substituted 1,6-naphthyridines from a 7-triflyl precursor. acs.org

C-C Bond Formation (e.g., Suzuki-Miyaura, Negishi, Kumada, Cyanation)

Reactions Involving the Naphthyridine Core

The 1,7-naphthyridine core, characteristic of 3,8-dichloro-1,7-naphthyridine, is amenable to both oxidation and reduction reactions that modify the heterocyclic ring system. These transformations primarily involve the nitrogen atoms or the aromatic character of the fused pyridine rings.

Oxidation

The nitrogen atoms within the 1,7-naphthyridine ring are susceptible to oxidation, leading to the formation of N-oxides. This is a characteristic reaction for various chloro-substituted naphthyridines. The oxidation process is commonly carried out using oxidizing agents such as peroxy acids, like m-chloroperbenzoic acid (m-CPBA), or with hydrogen peroxide (H2O2). The specific nitrogen atom that undergoes oxidation can be determined by the electronic effects of the substituents on the ring, which alter the electron density at each nitrogen. In related systems like benzo[f] thieme-connect.denaphthyridines, oxidation can result in either mono-N-oxides or di-N-oxides. arkat-usa.org

Reduction

The 1,7-naphthyridine ring can be either partially or fully reduced, with the outcome dependent on the specific reagents and reaction conditions applied. Catalytic hydrogenation is a frequently used technique for this purpose. For instance, the reduction of the parent 1,7-naphthyridine using a palladium on charcoal catalyst in ethanol yields a mixture containing 57% 1,2,3,4-tetrahydro-1,7-naphthyridine (B80053) and 43% 5,6,7,8-tetrahydro-1,7-naphthyridine. rsc.org The use of a palladium on calcium carbonate catalyst can also produce the 1,2,3,4-tetrahydro derivative. clockss.org

Stronger reducing conditions can achieve complete saturation of the ring system. The reduction of 1,7-naphthyridine with sodium in boiling ethanol, for example, furnishes trans-decahydro-1,7-naphthyridine. rsc.org Additionally, chemical reducing agents such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to create dihydro or tetrahydro derivatives of the naphthyridine core. smolecule.com

Table 1: Summary of Redox Reactions on the 1,7-Naphthyridine Core

| Reaction Type | Reagent(s) | Product(s) | Reference(s) |

|---|---|---|---|

| Oxidation | m-Chloroperbenzoic acid (m-CPBA), Hydrogen peroxide (H2O2) | N-oxides | |

| Reduction | Catalytic Hydrogenation (Pd/C, Pd-CaCO3) | Tetrahydro-1,7-naphthyridines | rsc.orgclockss.org |

| Sodium in ethanol | Decahydro-1,7-naphthyridine | rsc.org |

The 1,7-naphthyridine framework can undergo substantial structural modifications, resulting in the formation of different heterocyclic systems through ring transformation and rearrangement reactions. These reactions are typically initiated by the attack of a nucleophile on the electron-deficient naphthyridine ring.

A significant example is the reaction of a substituted chloro-1,7-naphthyridine with hydrazine. When 4-chloro-6,8-dimethyl-1,7-naphthyridine is treated with hydrazine hydrate in a sealed tube at 150 °C, it undergoes a ring transformation to produce pyrazol-5-ylpyridines. rsc.org This reaction involves the cleavage of one of the pyridine rings, followed by a re-cyclization event that forms a new five-membered pyrazole (B372694) ring attached to the remaining pyridine structure.

While the Smiles rearrangement is a recognized reaction for other isomers such as 2,7-naphthyridines, documented instances for the 1,7-naphthyridine series are not as prevalent. mdpi.comnih.gov Nevertheless, other complex rearrangements are known to produce the 1,7-naphthyridine core. For example, the AlCl3-catalyzed rearrangement of 7-aryloxazolo[5,4-b]pyridines yields benzo[c] thieme-connect.denaphthyridinones. researchgate.net

Ring transformations are a known characteristic in the chemistry of halogenated aza-aromatics, especially when subjected to strong nucleophiles. For other naphthyridine isomers, such as 2-bromo-1,5-naphthyridine, reaction with potassium amide in liquid ammonia (B1221849) can lead to ring-transformed products like 4-amino-2-methyl-1,3,5-triazanaphthalene. wur.nl Such transformations often follow an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. mdpi.comsemanticscholar.org

Table 2: Example of Ring Transformation of a 1,7-Naphthyridine Derivative

| Starting Material | Reagent(s) and Conditions | Product | Transformation Type | Reference(s) |

|---|

In addition to reactions involving the substitution of its chlorine atoms, the this compound ring can be functionalized at its non-halogenated carbon atoms (C-2, C-4, C-5, and C-6). The presence of two ring nitrogens and two chlorine substituents makes the ring electron-deficient and thus activated for nucleophilic attack.

The Chichibabin amination is a well-established method for introducing an amino group onto aza-aromatic rings. This reaction typically uses an amide base, like sodium amide (NaNH2) or potassium amide (KNH2). wur.nlwikipedia.org For the 1,7-naphthyridine system, amination generally occurs at the positions ortho or para to the ring nitrogens (the α and γ positions). For instance, 2,4-dichloro-1,7-naphthyridine (B1430789) has been shown to undergo Chichibabin amination at the C-4 position. clockss.org In a related process, the amination of 5-chloro-1,7-naphthyridine (B1600994) with potassium amide in liquid ammonia can yield 8-amino-1,7-naphthyridine via a tele-substitution mechanism. chem-soc.si

Another approach for C-H functionalization is the Vicarious Nucleophilic Substitution (VNS). This reaction introduces a substituent by reacting the electrophilic aromatic ring with a carbanion that possesses a leaving group on the carbanionic carbon. arkat-usa.org This method has been effectively applied to benzo[f] thieme-connect.denaphthyridines using carbanion precursors such as chloromethyl phenyl sulfone in the presence of a strong base, enabling functionalization at positions activated by the ring's nitrogen atoms. arkat-usa.org

Ring Transformations and Rearrangement Processes

Reaction Mechanisms and Pathways for Transformations of this compound

The chemical transformations of this compound are dictated by mechanisms typical for electron-deficient heterocyclic compounds.

The functionalization at non-halogenated positions through the Chichibabin reaction proceeds via a nucleophilic aromatic substitution of hydrogen (SNH) mechanism. The reaction begins with the addition of a strong nucleophile, the amide anion (NH₂⁻), to an electron-poor carbon of the naphthyridine ring. wikipedia.org This step forms a resonance-stabilized anionic σ-adduct, also referred to as a Meisenheimer-type complex. acs.org The ring's aromaticity is then restored through the elimination of a hydride ion (H⁻), which subsequently reacts to form hydrogen gas, thereby driving the reaction to completion. wikipedia.org

Ring transformation reactions, like the conversion of chloronaphthyridines to pyrazolylpyridines using hydrazine, are thought to begin with an initial nucleophilic substitution of the chlorine atom by hydrazine. rsc.org This is followed by an intramolecular nucleophilic attack from the terminal amino group of the attached hydrazine onto a carbon atom of the neighboring pyridine ring, causing the ring to open. Subsequent re-cyclization and aromatization steps yield the final transformed heterocyclic product.

In reactions with particularly strong nucleophiles and bases, such as potassium amide, a more intricate mechanism known as ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) can take place. wur.nlchem-soc.si This pathway is fundamentally different from a simple substitution. It involves the initial addition of the nucleophile, followed by the cleavage of the heterocyclic ring to form an open-chain intermediate. This intermediate then undergoes a new intramolecular cyclization to create a different ring system. This mechanism has been confirmed in the thermal rearrangement of other related heterocyclic systems. mdpi.comsemanticscholar.org Tele-substitution, where a nucleophile adds to a position remote from the leaving group, can also be rationalized through such complex pathways that involve ring-opened intermediates. wur.nl

Spectroscopic and Structural Characterization of 3,8 Dichloro 1,7 Naphthyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Specific ¹H NMR and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and the solvent used for analysis, are not detailed in the available literature for 3,8-Dichloro-1,7-naphthyridine. Patents confirm that NMR spectroscopy was a utilized analytical technique for related compounds, but the spectral data for this specific intermediate is not published. google.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Published IR spectroscopy data, which would identify characteristic absorption bands (in cm⁻¹) for the functional groups within this compound (such as C=N, aromatic C=C, and C-Cl stretches), could not be located in the reviewed sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

There is no available information regarding the ultraviolet-visible (UV-Vis) absorption maxima (λmax) or any associated photophysical properties, such as fluorescence or phosphorescence, for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

While patents indicate that mass spectrometry was used to characterize related final products, often reporting the (M+H)⁺ ion, the specific mass spectrum and fragmentation pattern for this compound are not provided. google.comgoogle.com The expected molecular weight for the chemical formula C₈H₄Cl₂N₂ is approximately 199.04 g/mol .

X-ray Crystallography for Solid-State Structure Determination

No X-ray crystallography studies for this compound have been published in the available literature. Consequently, data regarding its crystal system, space group, and specific solid-state molecular geometry are unknown.

Elemental Analysis for Empirical Formula Confirmation

Specific elemental analysis results (found percentages of C, H, N) to experimentally confirm the empirical formula of this compound are not reported in the reviewed scientific literature.

Computational and Theoretical Studies of 3,8 Dichloro 1,7 Naphthyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and inherent reactivity of molecules like 3,8-Dichloro-1,7-naphthyridine. These methods, which solve approximations of the Schrödinger equation, can determine the distribution of electrons within the molecule, identifying sites susceptible to electrophilic or nucleophilic attack.

For naphthyridine systems, these calculations typically reveal that the nitrogen atoms, due to their electronegativity, create regions of lower electron density on adjacent carbon atoms, influencing the molecule's reactivity. The positions of the chloro-substituents in this compound would significantly modulate this electronic landscape through their electron-withdrawing inductive effects. This would likely enhance the electrophilicity of the carbon atoms in the pyridine (B92270) rings, making them more susceptible to nucleophilic substitution reactions.

Density Functional Theory (DFT) for Mechanistic Insights and Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the properties and reaction mechanisms of organic compounds, including various naphthyridine derivatives. researchgate.net DFT calculations can provide valuable insights into the molecule's geometry, vibrational frequencies, and the energies of its frontier molecular orbitals (HOMO and LUMO).

For a molecule like this compound, DFT studies would be instrumental in:

Optimizing Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Calculating Frontier Orbitals: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity and stability. researchgate.net

Mapping Electrostatic Potential: Visualizing the charge distribution to predict how the molecule would interact with other reagents.

Modeling Reaction Pathways: Investigating the transition states and energy barriers of potential reactions, thereby elucidating reaction mechanisms. evitachem.com

Molecular Modeling and Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not documented in available literature, this technique is crucial for understanding the behavior of molecules in a simulated environment, such as in a solvent or interacting with a biological target.

MD simulations for related naphthyridine derivatives have been used to:

Assess the stability of different conformations of the molecule over time.

Study the interactions between the molecule and solvent molecules.

Simulate the binding of the molecule to a protein's active site, providing insights into its potential as a drug candidate.

For this compound, simulations could explore its conformational flexibility and how it might interact with biological macromolecules, guided by the electronic properties derived from quantum chemical calculations.

Structure-Reactivity Relationship Analysis through Computational Methods

The analysis of structure-reactivity relationships through computational methods connects a molecule's structural features to its chemical behavior. For the 1,7-naphthyridine (B1217170) scaffold, the placement of substituents dramatically influences its properties.

Advanced Applications of 3,8 Dichloro 1,7 Naphthyridine in Chemical Science

Role as Synthetic Intermediates and Building Blocks for Complex Molecular Architectures

The primary role of 3,8-dichloro-1,7-naphthyridine and its isomers is that of a foundational building block for constructing more elaborate molecular structures. evitachem.comcymitquimica.com The two chlorine atoms on the naphthyridine core are effective leaving groups, enabling sequential and regioselective functionalization through various synthetic methodologies. This reactivity is fundamental to its utility in creating a diverse library of substituted naphthyridine derivatives.

Nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions are the most common strategies employed to modify the dichloronaphthyridine scaffold. For instance, halogenated naphthyridines readily undergo amination reactions with appropriate amines, often assisted by microwave irradiation, to yield alkylamino-substituted products. mdpi.com Similarly, palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. mdpi.comnih.gov These reactions are used to attach aryl, heteroaryl, or complex amine fragments to the naphthyridine core.

Cobalt-catalyzed cross-couplings have also emerged as a powerful tool for functionalizing chloronaphthyridines. nih.govacs.org These reactions can effectively couple both alkyl and aryl organometallic reagents (Grignard and organozinc reagents) to the heterocyclic frame, often under mild conditions. nih.govacs.org The ability to perform stepwise functionalization on dihalogenated substrates allows for the synthesis of unsymmetrically substituted naphthyridines, which are valuable for fine-tuning the electronic and steric properties of the final molecule. nih.gov

The table below details examples of complex molecules synthesized using dichloronaphthyridine precursors, illustrating their versatility as synthetic intermediates.

| Precursor Example | Reaction Type | Product Class | Application Area | Reference |

| 2,7-Dichloro-1,8-naphthyridine (B19096) | Nucleophilic Substitution | N,N'-bis(benzyl)diamino-1,8-naphthyridine | Ligand for Luminescent Complexes | |

| 3,6-Dichloro-1,8-dimethyl-2,7-naphthyridine | Co-catalyzed Cross-Coupling | Polyfunctional Arylated Naphthyridines | Fluorescent Materials | nih.govacs.org |

| Halogenated 1,5-Naphthyridines | Amination | Alkylamino Substituted Naphthyridines | Medicinal Chemistry | mdpi.com |

| 1-Chloro-4-iodo-2,7-naphthyridine | Pd/Co-catalyzed Cross-Coupling | Mixed Bisarylated Naphthyridine | Materials Science | nih.gov |

Applications in Materials Science

The unique electronic properties and rigid, planar structure of the naphthyridine core make it an attractive component for advanced functional materials. By leveraging the reactivity of precursors like this compound, chemists can design and synthesize novel materials for electronics and photonics.

Naphthyridine derivatives are increasingly being incorporated into organic semiconducting materials for use in organic electronic (OE) devices. google.com The electron-deficient nature of the diazine rings makes the naphthyridine unit a suitable component for n-type (electron-transporting) and ambipolar conjugated polymers. acs.orgscispace.com These polymers are essential for devices such as organic field-effect transistors (OFETs), organic photovoltaic (OPV) cells, and organic photodetectors (OPDs). google.com

Research has shown that polymers containing an indolo-naphthyridine-dione core can exhibit extremely high n-type charge carrier mobility and narrow band gaps, which are desirable properties for efficient electronic devices. acs.orgscispace.comswan.ac.uk The synthesis of these complex monomers often relies on the functionalization of simpler heterocyclic building blocks. The ability to introduce various substituents onto the naphthyridine ring system allows for precise tuning of the polymer's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which directly impacts device performance. google.com Patents have been filed for novel compounds containing 1,5-naphthyridine (B1222797) units specifically designed for use as organic semiconductors in OPV and OPD devices. google.com

The nitrogen atoms of the naphthyridine ring system are excellent coordination sites for metal ions. This property is exploited in the design of luminescent metal-organic compounds. Dichloronaphthyridines are key starting materials for synthesizing the organic ligands in these complexes. For example, 2,7-dichloro-1,8-naphthyridine can be converted into N,N'-bisbenzyl-2,7-diamino-1,8-naphthyridine. This ligand coordinates with zinc(II) to form a complex, [Zn(L)₂(OAc)₂], that exhibits strong luminescence, with solid-state emission peaking around 434 nm and 470 nm.

Furthermore, cobalt-catalyzed arylation of chloronaphthyridines has produced novel polyfunctional naphthyridines that are themselves highly fluorescent. nih.govacs.org Some of these compounds display photoluminescence quantum efficiencies (PLQE) reaching up to 95% and exhibit strong solvatochromism, where the emission color is dependent on the polarity of the solvent. nih.govacs.org This tunability is attributed to strong intramolecular charge transfer between an electron-donating group and the electron-accepting naphthyridine core. nih.govacs.org Such properties are highly sought after for applications in chemical sensors and organic light-emitting diodes (OLEDs). The potential to create molecular switches has also been explored, using halogenated naphthyridines as precursors for tridentate ligands in ruthenium complexes. diva-portal.org

The table below summarizes the photophysical properties of representative luminescent compounds derived from naphthyridine scaffolds.

| Naphthyridine Derivative | Metal/Modification | Emission Maxima (λ_em) | Quantum Yield (PLQE) | Application | Reference |

| [Zn(L)₂(OAc)₂] from a 1,8-naphthyridine (B1210474) ligand | Zinc(II) | 434 nm, 470 nm (solid) | Not specified | Luminescent Material | |

| Arylated 1,5-Naphthyridine | p-Me₂NC₆H₄- substituent | 450-550 nm (solvent dependent) | Up to 95% | Fluorescent Probe | nih.govacs.org |

Development of Naphthyridine-Based Polymers and Functional Materials for Electronics

Catalysis Research

In the field of catalysis, the naphthyridine framework serves as a rigid scaffold for constructing polydentate ligands. nih.govresearchgate.net The two nitrogen atoms can act as donor sites, and by functionalizing the ring at other positions, additional coordinating atoms can be introduced to create specific chelation environments for a metal center. Dichloronaphthyridines are ideal starting points for synthesizing these complex ligands.

Through cross-coupling reactions, the chlorine atoms can be replaced with phosphine (B1218219), amine, or other coordinating groups. mdpi.com For example, 1,5-naphthyridine scaffolds have been used to link two coordinating sites, creating bis-bidentate and bis-tridentate ligands for ruthenium complexes. researchgate.net The geometry of the 1,7-naphthyridine (B1217170) isomer, like its other isomers, makes it a suitable backbone for ligands that can coordinate to metal centers and influence their catalytic activity or photophysical properties. nih.gov

While the naphthyridine derivatives themselves are often the target of metal-catalyzed synthesis, they are also integral to the ligands that facilitate other transformations. nih.govacs.org

Chemical Separations and Extraction Technologies (e.g., Actinides and Lanthanides)

A significant challenge in the nuclear fuel cycle is the separation of minor actinides (like americium, Am) from lanthanides (like europium, Eu), as they are chemically very similar. Developing ligands that can selectively bind to one group over the other is an area of intense research. N-donor heterocyclic ligands have shown great promise for this application. researchgate.net

Specifically, ligands incorporating the 1,7-naphthyridine core have been investigated for this purpose. A study explored the extraction properties of a complex molecule, 2,5,9,12-tetra(n-hexyl)-benzo[f]quinolino-[3,4-b]- acs.orgdiva-portal.org-naphthyridine-6,8(5H,9H)-dione, for separating Am(III) from Eu(III). researchgate.net The rigid, pre-organized structure of such multi-ring ligands, built upon the naphthyridine framework, can provide the specific coordination environment needed to differentiate between the slightly different ionic radii and electronic structures of actinides and lanthanides. researchgate.net The development of these selective extractants is crucial for improving the efficiency and safety of nuclear waste partitioning and transmutation strategies. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 3,8-dichloro-1,7-naphthyridine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of dichloro-naphthyridines typically involves halogenation or cyclization of pyridine derivatives. For example, 2,4-dichloro-1,7-naphthyridine is synthesized via reactions between 2,6-dichloropyridine and nucleophiles (e.g., 2-cyanopyridine) under controlled temperatures and basic conditions . To optimize yields, parameters like solvent polarity (e.g., DMF for solubility), catalyst use (e.g., KOtBu), and temperature (0–5°C for selectivity) should be systematically tested. Scalable methods often employ continuous flow reactors to enhance purity and efficiency .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer: Structural elucidation requires a combination of techniques:

- NMR (¹H/¹³C): To confirm chlorine substitution patterns and aromatic proton environments .

- Mass Spectrometry (MS) : For molecular weight validation (e.g., 3,8-dichloro derivatives typically show M+ peaks at m/z ~209–215) .

- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity, critical for biological studies .

- X-ray Crystallography : Resolves ambiguities in regiochemistry for complex derivatives .

Advanced Research Questions

Q. How do steric and electronic factors influence substitution reactivity at the 3- and 8-positions of 1,7-naphthyridine?

Methodological Answer: Chlorine’s electron-withdrawing nature deactivates the ring, but steric hindrance at the 3-position can slow nucleophilic substitution compared to the 8-position. For instance, 5,8-dichloro-1,7-naphthyridine reacts with KNH₂/NH₃ to yield 5,8-diamino derivatives, whereas 3-substituted analogs require harsher conditions (e.g., Pd-catalyzed cross-coupling) . Computational modeling (DFT) can predict site-specific reactivity by analyzing charge distribution and frontier molecular orbitals .

Q. How can researchers resolve contradictions in reported biological activity data for halogenated naphthyridines?

Methodological Answer: Discrepancies often arise from impurities or assay variability. For example, 8-amino-2-(3-methyl-2-pyridyl)-1,7-naphthyridine showed variable MIC values against S. aureus (2–16 µg/mL) across studies due to differences in broth microdilution protocols . To mitigate this:

Q. What strategies are effective for designing this compound derivatives with enhanced bioactivity?

Methodological Answer: Rational design involves:

- Substitution : Replace Cl with bioisosteres (e.g., CF₃ at position 3 improves metabolic stability) .

- Scaffold Hybridization : Fuse with pharmacophores like pyrimidinones (e.g., 4-hydroxy-7-methyl-2-phenyl derivatives in anticancer studies) .

- SAR Studies : Systematic variation of substituents (e.g., 5-nitro-phenyl groups in 1,8-naphthyridines boost antifungal activity) .

Data Contradiction Analysis

Q. Why do some studies report divergent yields for amination reactions of dichloro-naphthyridines?

Methodological Answer: Yield variability stems from competing side reactions. For example, 5,8-dichloro-1,7-naphthyridine amination with KNH₂/NH₃ yields 52% product, but traces of moisture can hydrolyze intermediates to naphthyridinones, reducing efficiency . Mitigation strategies include:

- Rigorous drying of solvents and reagents.

- Monitoring reaction progress via TLC or in-situ IR to quench reactions at optimal conversion .

Applications in Scientific Research

Q. How can this compound be utilized in materials science?

Methodological Answer: Its planar structure and electron-deficient rings make it suitable for:

- Organic Electronics : As an electron-transport layer in OLEDs (e.g., blends with polyfluorenes enhance charge mobility) .

- Coordination Polymers : Metal-organic frameworks (MOFs) using Cu²⁺ or Zn²⁺ nodes exhibit luminescent properties for sensing applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.